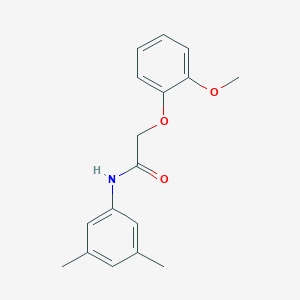
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPA is a chemical compound that belongs to the class of acetamides. It was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, DPA has been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood. However, it is believed to work by modulating the activity of certain proteins in the brain, including amyloid-beta and tau proteins, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DPA has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of DPA is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several areas of future research that could be explored with regards to DPA. One area is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another area is to better understand its mechanism of action and how it interacts with other proteins in the brain. Finally, there is a need to explore the potential side effects of DPA and to determine the optimal dosage for therapeutic use.
In conclusion, DPA is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. While its mechanism of action is not fully understood, it has been shown to have a number of biochemical and physiological effects, particularly in the field of neuroscience. There are several areas of future research that could be explored to better understand the potential therapeutic applications of DPA.
Synthesis Methods
DPA is synthesized through a multistep process that involves the reaction of 3,5-dimethylphenylamine with 2-methoxyphenol. The resulting product is then reacted with chloroacetyl chloride to form the final compound.
Scientific Research Applications
DPA has been studied for its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer.
properties
Product Name |
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-8-13(2)10-14(9-12)18-17(19)11-21-16-7-5-4-6-15(16)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
DOWMXGNPJUMILH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B258945.png)
![3-(2-furyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B258946.png)




![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)